6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene is an organic compound characterized by a complex molecular structure that includes a methoxy group and multiple methyl substituents on a naphthalene framework. This compound is classified under the category of polycyclic aromatic hydrocarbons and is notable for its unique properties and potential applications in various scientific fields.
The compound can be identified by its Chemical Abstracts Service number 51510-70-4 and has been documented in several chemical databases, including PubChem and ChemicalBook. Its molecular formula is , indicating the presence of carbon, hydrogen, and oxygen atoms.
6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene falls under the classification of organic compounds as it contains carbon-based structures. It is specifically categorized as a substituted naphthalene derivative due to the presence of a methoxy group at the 6-position of the naphthalene ring.
The synthesis of 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene typically involves several synthetic routes. One common method includes:
The reaction conditions must be carefully controlled to ensure high yield and purity of the final product. The use of inert atmospheres (e.g., nitrogen or argon) may be necessary to prevent oxidation or other side reactions during synthesis.
The molecular structure of 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene can be described as follows:
The InChI Key for this compound is LJXQWJQZKZQFQK-UHFFFAOYSA-N, which can be used for database searches. The canonical SMILES representation is CC(C)(C)C1=CC(C)(C)C2=C1C(=CC=C2)OC.
6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene participates in various chemical reactions typical for substituted aromatic compounds:
The reactivity patterns depend significantly on the substituents' positions on the aromatic system and the electronic effects they exert.
The mechanism of action for 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene primarily involves its interactions with biological systems or other chemical species:
Research into its specific mechanisms remains limited but suggests potential roles in various biochemical pathways due to its structural characteristics.
6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene has potential applications in:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5